molecular formula C31H46NO2PS B6290239 [S(R)]-N-[(R)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-29-0

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290239
CAS No.: 2565792-29-0
M. Wt: 527.7 g/mol
InChI Key: YQGZMNSNKAYDNB-JRYPVQGPSA-N
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Description

[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and its role as a ligand in coordination chemistry .

Scientific Research Applications

[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Safety and Hazards

The compound is not intended for human or veterinary use. It’s sold for research purposes only . As with all chemicals, it should be handled with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves several stepsThe final step involves the addition of the propanesulfinamide moiety under controlled conditions to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions with stringent control over temperature, pressure, and purity to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets. As a ligand, it binds to metal centers in coordination complexes, influencing their electronic and steric properties. This binding can modulate the reactivity of the metal center, making it more effective in catalyzing specific chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and binding properties compared to similar compounds .

Properties

IUPAC Name

(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZMNSNKAYDNB-JRYPVQGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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